molecular formula C23H19BrN2O4S3 B11627682 (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11627682
M. Wt: 563.5 g/mol
InChI Key: IPJVNJFCVNMXDO-VXPUYCOJSA-N
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Description

The compound “(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” features a complex heterocyclic architecture combining an indole-2-one core with a thiazolidinone ring system. Key structural elements include:

  • 5-Bromo substitution on the indole moiety, likely enhancing electrophilic interactions in biological systems.
  • 1,1-Dioxidotetrahydrothiophen-3-yl substituent on the thiazolidinone ring, introducing a sulfone group that may improve solubility and metabolic stability.

This compound belongs to a class of (Z)-configured indolylidene-thiazolidinone hybrids, which are extensively studied for antimicrobial and anticancer activities .

Properties

Molecular Formula

C23H19BrN2O4S3

Molecular Weight

563.5 g/mol

IUPAC Name

(5Z)-5-[5-bromo-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19BrN2O4S3/c1-13-2-4-14(5-3-13)11-25-18-7-6-15(24)10-17(18)19(21(25)27)20-22(28)26(23(31)32-20)16-8-9-33(29,30)12-16/h2-7,10,16H,8-9,11-12H2,1H3/b20-19-

InChI Key

IPJVNJFCVNMXDO-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O

Origin of Product

United States

Biological Activity

The compound (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. The structure includes:

  • A thiazolidinone core
  • A bromine substituent
  • A tetrahydrothiophene moiety

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Thiazolidinones have been reported to possess anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may exhibit similar mechanisms due to its structural analogies.

Anti-inflammatory Effects

Several studies suggest that thiazolidinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. For instance, compounds with similar thiazolidinone frameworks have been shown to downregulate TNF-alpha and IL-6 levels in cellular models .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazolidinones against multidrug-resistant strains. The results indicated a notable reduction in bacterial viability when treated with these compounds .
  • Anticancer Activity : In a recent investigation, a derivative structurally related to the compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of thiazolidinone derivatives. The results showed that these compounds significantly decreased inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

Molecular docking studies have shown that this compound may inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one may possess anticancer properties. Studies involving cell lines have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that the compound had an MIC of 32 µg/mL against both strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a separate study focusing on its anti-inflammatory properties, researchers utilized molecular docking simulations to predict binding affinities to the 5-lipoxygenase enzyme. The results suggested strong binding interactions, which were further validated through in vitro assays demonstrating reduced pro-inflammatory cytokine production in treated macrophages .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMethodologyReference
AntimicrobialEffective against S. aureus and E. coliMIC determination
Anti-inflammatoryInhibition of 5-lipoxygenaseMolecular docking and cytokine assays
AnticancerInduction of apoptosis in cancer cellsCell line studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound ID/Name Thiazolidinone Substituent Indole Substituent Notable Features
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 5-Bromo, 1-(4-methylbenzyl) Sulfone group, enhanced lipophilicity
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 3-Hydroxyphenyl 1-Methylindole Polar hydroxyl group, moderate activity
(Z)-Methyl 3-((3-(3-Fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indole-2-carboxylate (13) 3-Fluorophenyl 6-Methoxy, 2-carboxylate Electron-withdrawing fluorine, ester group
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-Phenyl 2-Methylbenzylidene Simple aryl substituents
(3Z)-5-Bromo-1-butyl-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-(1-Phenylethyl) 5-Bromo, 1-butyl Bulky phenylethyl group, alkyl chain
(3Z)-5-Bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one 3-[4-(Diethylamino)phenyl] 5-Bromo Basic diethylamino group

Comparative Pharmacokinetic Profiles

  • Lipophilicity :
    • The 4-methylbenzyl group (logP ~3.5 estimated) in the target compound increases membrane permeability compared to carboxylate-containing analogs (e.g., compound 13, logP ~1.8) .
  • Metabolic Stability :
    • Sulfone-containing derivatives (target compound, ) resist oxidative metabolism better than thioether analogs .

Research Findings and Limitations

  • Contradictory data exists regarding the role of bromine: Some studies highlight its potency-enhancing effects , while others note increased cytotoxicity in mammalian cells .

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